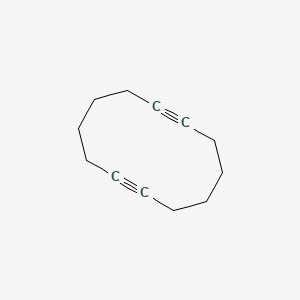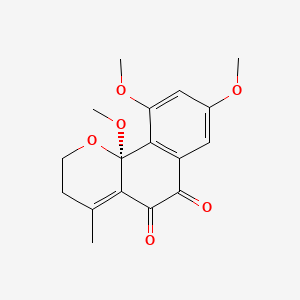
Cyclohexanone, 2-chloro-4-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-chloro-4-ethenyl- is an organic compound with the molecular formula C8H11ClO It is a derivative of cyclohexanone, where the hydrogen atoms at positions 2 and 4 are substituted by a chlorine atom and an ethenyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-chloro-4-ethenyl- can be achieved through several methods. One common approach involves the chlorination of cyclohexanone followed by the introduction of the ethenyl group. The chlorination can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position. The ethenyl group can be introduced through a reaction with an appropriate alkene under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclohexanone, 2-chloro-4-ethenyl- may involve large-scale chlorination and alkylation processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity. Catalysts and solvents are often used to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-chloro-4-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cyclohexanones with various functional groups.
Scientific Research Applications
Cyclohexanone, 2-chloro-4-ethenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-chloro-4-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2-chloro-: Similar structure but lacks the ethenyl group.
Cyclohexanone, 4-ethenyl-: Similar structure but lacks the chlorine atom.
Cyclohexane, chloro-: Lacks the ketone and ethenyl groups.
Uniqueness
Cyclohexanone, 2-chloro-4-ethenyl- is unique due to the presence of both the chlorine and ethenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical transformations and applications that are not possible with the similar compounds listed above.
Properties
Molecular Formula |
C8H11ClO |
|---|---|
Molecular Weight |
158.62 g/mol |
IUPAC Name |
2-chloro-4-ethenylcyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO/c1-2-6-3-4-8(10)7(9)5-6/h2,6-7H,1,3-5H2 |
InChI Key |
YNMMKNRAEKQZLD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(=O)C(C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)

![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)








